REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.NC1C(COCCOC)=NNC=1NC>>[NH2:13][C:12]1[C:3]([NH:2][CH3:1])=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Name
|
2-Methylamino-3-nitroquinoline
|
Quantity
|
711 mg
|
Type
|
reactant
|
Smiles
|
CNC1=NC2=CC=CC=C2C=C1[N+](=O)[O-]
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NNC1NC)COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC2=CC=CC=C2C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |